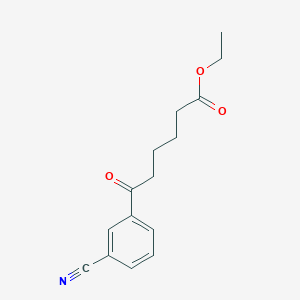

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate

Vue d'ensemble

Description

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .Molecular Structure Analysis

The InChI code for Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is 1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 338.0±22.0 °C at 760 mmHg .Applications De Recherche Scientifique

- Field : Structural Chemistry

- Application : This research focuses on the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde, which can produce either coumarin-3-carboxylate ester or 3-cyancoumarin .

- Methods : The study used comparative experiments and density functional theory (DFT) calculations to understand the critical factor in this reaction .

- Results : The experimental results indicated that condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization .

- Field : Organic Chemistry

- Application : This research involves the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Methods : The study details the synthesis of indole derivatives through various chemical reactions .

- Results : The research resulted in the successful synthesis of indole derivatives, which are important in cell biology and have applications in the treatment of various disorders .

- Field : Industrial and Pharmaceutical Chemistry

- Application : This research involves the synthesis of azo dye derivatives, which have diverse applications in scientific, industrial, and pharmaceutical sectors .

- Methods : The study details the synthesis of azo dye derivatives through various chemical reactions .

- Results : The research resulted in the successful synthesis of azo dye derivatives, which have diverse applications .

Cyclization Mechanisms of Ethyl Cyanoacetate with Salicylaldehyde

Synthesis of Indole Derivatives

Synthesis of Azo Dye Derivatives

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .

- Methods : The reaction involves the use of boron reagents and a palladium catalyst .

- Results : This method is widely used in organic synthesis due to its mild reaction conditions and the stability of the organoboron reagents .

- Field : Organic Chemistry

- Application : Isothiocyanates are important organic synthetic intermediates and are widely applied in bioconjugate chemistry .

- Methods : A new method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .

- Results : This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

Suzuki–Miyaura Coupling

Synthesis of Isothiocyanates

- Synthesis of Coumarin-3-carboxylate Ester

- Field : Organic Chemistry

- Application : This research involves the synthesis of coumarin-3-carboxylate ester, which is a key step in the manufacture of more than 1000 tonnes per year .

- Methods : The study details the synthesis of coumarin-3-carboxylate ester through various chemical reactions .

- Results : The research resulted in the successful synthesis of coumarin-3-carboxylate ester, which has diverse applications .

Safety And Hazards

The compound is considered hazardous . It is flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Orientations Futures

There are ongoing studies on similar compounds . For example, the crystal structure of ethyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a compound with a similar structure, has been studied . Such studies could provide insights into the properties and potential applications of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate.

Propriétés

IUPAC Name |

ethyl 6-(3-cyanophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)9-4-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHITCBZCDXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293528 | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate | |

CAS RN |

951885-60-2 | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

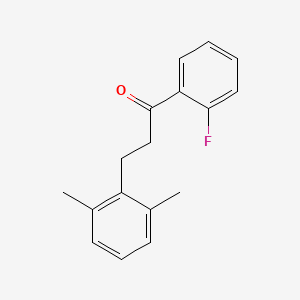

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)